

Methyl 2-Hexynoate: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-hexynoate**

Cat. No.: **B101147**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hexynoate is an organic compound classified as an alkyne and an ester. This technical guide provides a comprehensive overview of its fundamental molecular properties and a detailed protocol for its synthesis via Fischer esterification, a cornerstone reaction in organic chemistry. The information presented is intended to support research and development activities where the synthesis and application of structurally precise organic molecules are paramount.

Core Molecular Data

The fundamental quantitative data for **methyl 2-hexynoate** are summarized in the table below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Citation
Molecular Formula	C ₇ H ₁₀ O ₂	[1]
Molecular Weight	126.15 g/mol	[1]
IUPAC Name	methyl hex-2-ynoate	[1]
CAS Number	18937-79-6	[1]

Synthesis of Methyl 2-Hexynoate via Fischer Esterification

The synthesis of **methyl 2-hexynoate** can be effectively achieved through the Fischer esterification of 2-hexynoic acid with methanol, utilizing a strong acid catalyst. This reaction is an equilibrium process, and to ensure a high yield of the ester, an excess of the alcohol reactant is typically used to shift the equilibrium towards the product side.[\[2\]](#)

Experimental Protocol

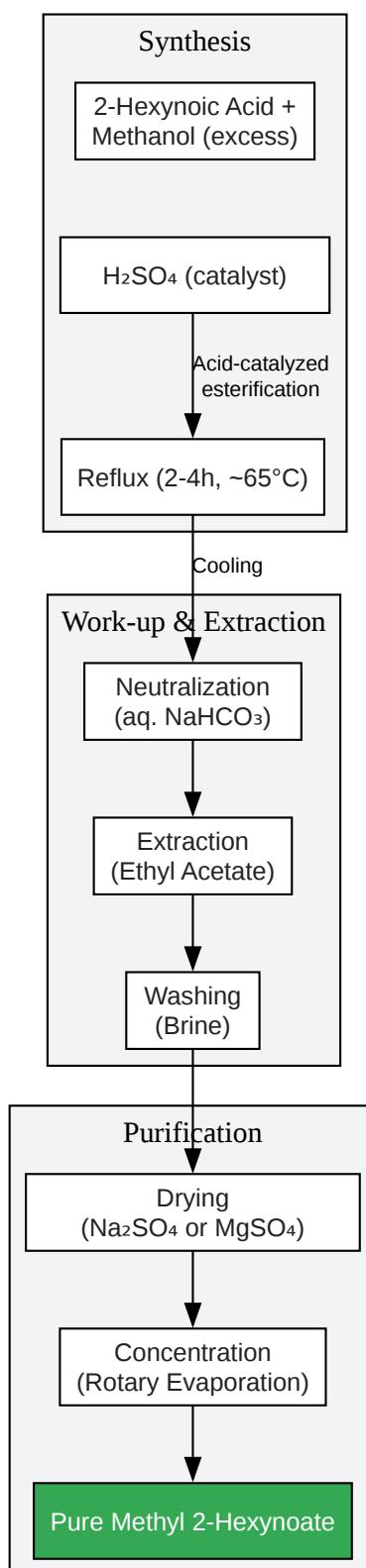
The following protocol is a representative procedure for the synthesis of a methyl ester via Fischer esterification and can be adapted for **methyl 2-hexynoate**.[\[3\]](#)

Materials:

- 2-Hexynoic acid
- Methanol (anhydrous, 99.8%)
- Sulfuric acid (concentrated, 98%)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer


- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexynoic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents). Methanol serves as both the reactant and the solvent.[3]
- Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the methanolic solution of 2-hexynoic acid while stirring. It is recommended to perform this addition in an ice bath to manage the exothermic nature of the addition.[3]
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) using a heating mantle. The reaction should be maintained at reflux for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).[3]
- Work-up and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate. The organic layer is washed with brine.
- Drying and Concentration: The extracted organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **methyl 2-hexynoate**.[3]
- Purification: Further purification of the crude product can be achieved through distillation to obtain high-purity **methyl 2-hexynoate**.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of a methyl ester via Fischer esterification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-hexynoate | C7H10O2 | CID 87860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methyl 2-Hexynoate: A Technical Overview of its Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101147#methyl-2-hexynoate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

